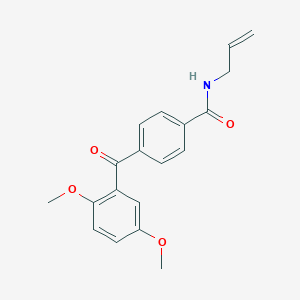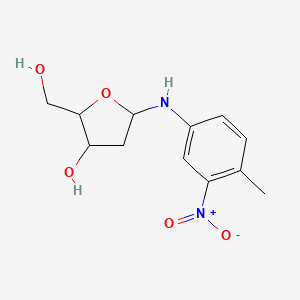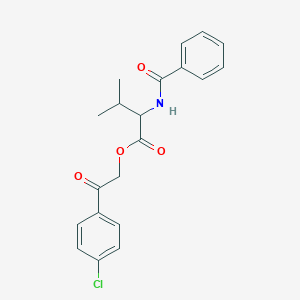![molecular formula C23H18N2OS B4969441 N-[5-(1,3-benzothiazol-2-yl)-2-methylphenyl]-3-phenylacrylamide](/img/structure/B4969441.png)
N-[5-(1,3-benzothiazol-2-yl)-2-methylphenyl]-3-phenylacrylamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[5-(1,3-benzothiazol-2-yl)-2-methylphenyl]-3-phenylacrylamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. It is a synthetic organic compound that belongs to the family of acrylamides and is commonly referred to as BTA-1.
Scientific Research Applications
N-[5-(1,3-benzothiazol-2-yl)-2-methylphenyl]-3-phenylacrylamide has been extensively studied for its potential applications in various fields of research. It has shown promising results in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. It has also been studied for its anti-cancer properties and has shown significant inhibition of cancer cell growth. Furthermore, it has been used as a fluorescent probe for the detection of metal ions and has shown potential in the development of biosensors.
Mechanism of Action
The exact mechanism of action of N-[5-(1,3-benzothiazol-2-yl)-2-methylphenyl]-3-phenylacrylamide is not fully understood. However, it has been suggested that it works by inhibiting the aggregation of amyloid beta peptides, which are known to play a crucial role in the development of Alzheimer's disease. It has also been suggested that it works by inducing apoptosis in cancer cells.
Biochemical and Physiological Effects:
N-[5-(1,3-benzothiazol-2-yl)-2-methylphenyl]-3-phenylacrylamide has been shown to have several biochemical and physiological effects. It has been shown to reduce the levels of amyloid beta peptides in the brain, which is a hallmark of Alzheimer's disease. It has also been shown to induce apoptosis in cancer cells, which leads to their death. Furthermore, it has been shown to have antioxidant properties, which can protect cells from oxidative damage.
Advantages and Limitations for Lab Experiments
One of the main advantages of N-[5-(1,3-benzothiazol-2-yl)-2-methylphenyl]-3-phenylacrylamide is its versatility in various fields of research. It can be used as a fluorescent probe for the detection of metal ions, as well as a potential treatment for neurodegenerative diseases and cancer. However, one of the limitations of using this compound in lab experiments is its toxicity. It has been shown to have toxic effects on certain cell types, which can limit its use in some experiments.
Future Directions
There are several future directions for the research on N-[5-(1,3-benzothiazol-2-yl)-2-methylphenyl]-3-phenylacrylamide. One of the main areas of research is the development of more efficient synthesis methods that can produce the compound in larger quantities. Another area of research is the optimization of the compound's properties for specific applications. For example, researchers are exploring ways to modify the compound to improve its selectivity for certain metal ions or to enhance its anti-cancer properties. Additionally, researchers are investigating the potential of the compound as a therapeutic agent for other diseases, such as Huntington's disease and multiple sclerosis.
In conclusion, N-[5-(1,3-benzothiazol-2-yl)-2-methylphenyl]-3-phenylacrylamide is a synthetic organic compound that has shown potential in various fields of research. Its versatile properties make it a promising candidate for the development of new therapies and diagnostic tools. However, further research is needed to fully understand its mechanism of action and to optimize its properties for specific applications.
Synthesis Methods
The synthesis of N-[5-(1,3-benzothiazol-2-yl)-2-methylphenyl]-3-phenylacrylamide involves the condensation of 2-methyl-5-nitroaniline with 2-phenylacryloyl chloride in the presence of a base, followed by the reduction of the nitro group to an amino group using hydrogen gas and palladium on carbon catalyst. The final step involves the cyclization of the amine with 2-mercaptobenzothiazole to form the desired product.
properties
IUPAC Name |
(Z)-N-[5-(1,3-benzothiazol-2-yl)-2-methylphenyl]-3-phenylprop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H18N2OS/c1-16-11-13-18(23-25-19-9-5-6-10-21(19)27-23)15-20(16)24-22(26)14-12-17-7-3-2-4-8-17/h2-15H,1H3,(H,24,26)/b14-12- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YZUDNJRBAQIQNX-OWBHPGMISA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=NC3=CC=CC=C3S2)NC(=O)C=CC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C=C(C=C1)C2=NC3=CC=CC=C3S2)NC(=O)/C=C\C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H18N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[5-(1,3-benzothiazol-2-yl)-2-methylphenyl]-3-phenylacrylamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-(4-bromobenzoyl)-4-[2-nitro-4-(trifluoromethyl)phenyl]piperazine](/img/structure/B4969362.png)
![N-benzyl-6-(4-morpholinyl)[1,2,5]oxadiazolo[3,4-b]pyrazin-5-amine](/img/structure/B4969364.png)
![2-chloro-N-[2-(2-methoxyphenoxy)ethyl]-5-(methylthio)benzamide](/img/structure/B4969372.png)

![7-chloro-2-[4-(3-chlorophenyl)-1-piperazinyl]-4-methylquinoline](/img/structure/B4969388.png)

![1-(4-methoxyphenyl)-5-[2-(2-phenoxyethoxy)benzylidene]-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4969404.png)


![6-methyl-5-[5-(1-methyl-1H-imidazol-2-yl)-1,2,4-oxadiazol-3-yl]-1,2,3,4-tetrahydro-2,7-naphthyridine trifluoroacetate](/img/structure/B4969439.png)



![(3aS*,5S*,9aS*)-5-(4-methoxy-1-naphthyl)-2-methylhexahydro-7H-pyrrolo[3,4-g]pyrrolizin-1(2H)-one](/img/structure/B4969474.png)